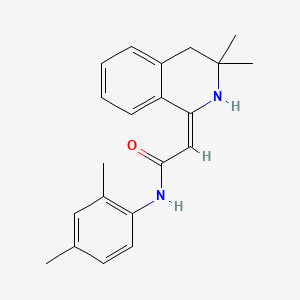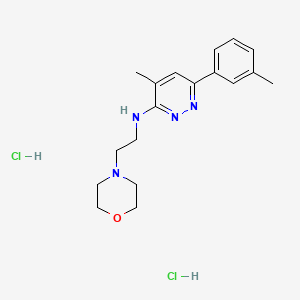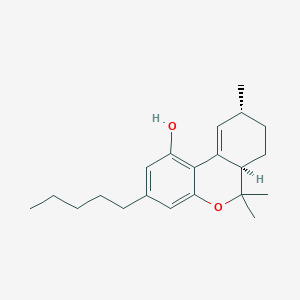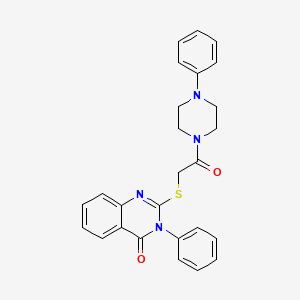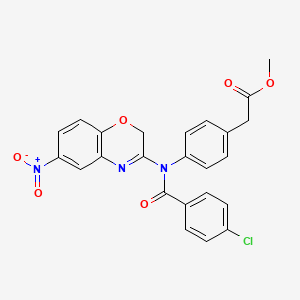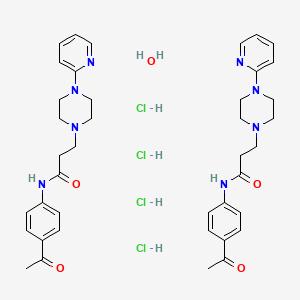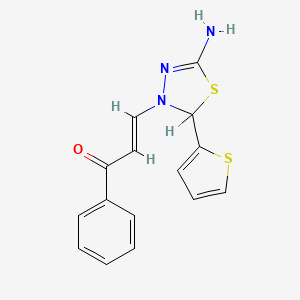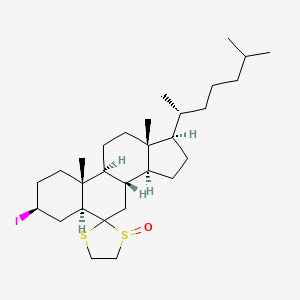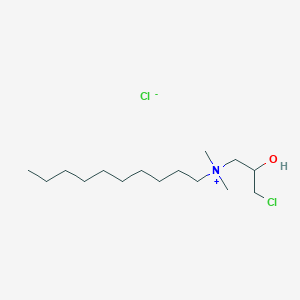
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride is a quaternary ammonium compound known for its diverse applications in various industries. It is commonly used as a cationic surfactant and has significant roles in the textile, paper, and water treatment industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride typically involves the reaction of decylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where decylamine and epichlorohydrin are mixed and heated to specific temperatures. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of cationic starches and as a flocculant in water treatment.
Mécanisme D'action
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces and molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial activity. In industrial applications, it helps in the aggregation of particles, facilitating their removal from solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)triethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
Uniqueness
Compared to similar compounds, (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong cationic activity.
Propriétés
Numéro CAS |
106130-13-6 |
|---|---|
Formule moléculaire |
C15H33Cl2NO |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxypropyl)-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H33ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-17(2,3)14-15(18)13-16;/h15,18H,4-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UVNFMNQJFRLKST-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


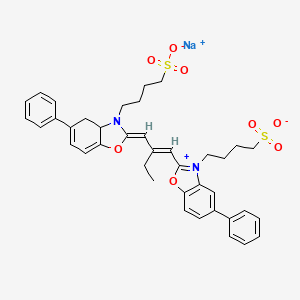
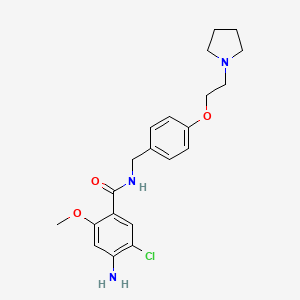
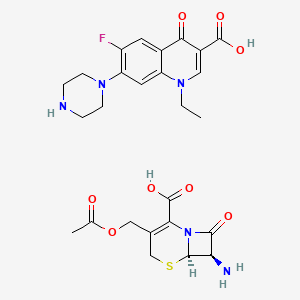
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)

![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
